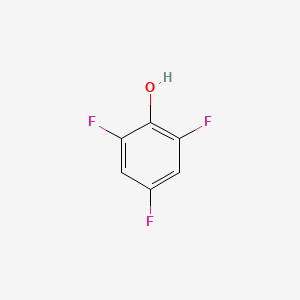

2,4,6-Trifluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trifluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFWMPUXPLBWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334211 | |

| Record name | 2,4,6-Trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-17-9 | |

| Record name | 2,4,6-Trifluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2268-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2,4,6-Trifluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,4,6-Trifluorophenol (CAS No. 2268-17-9). It includes detailed experimental protocols for its synthesis, purification, and analysis, as well as insights into its reactivity and applications, particularly its role as a substrate in enzymatic reactions.

Core Properties of 2,4,6-Trifluorophenol

2,4,6-Trifluorophenol is a halogenated aromatic compound featuring a phenol (B47542) ring substituted with three fluorine atoms. These electron-withdrawing fluorine atoms significantly influence the molecule's electronic properties, acidity, and reactivity, making it a valuable intermediate in various fields.[1]

Physical and Chemical Properties

The key physical and chemical identifiers and properties of 2,4,6-Trifluorophenol are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2,4,6-trifluorophenol | [2] |

| CAS Number | 2268-17-9 | [2][3] |

| Molecular Formula | C₆H₃F₃O | [2][3] |

| Molecular Weight | 148.08 g/mol | [2][3] |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 49-51 °C | [3][4] |

| Boiling Point | ~128 °C at 760 mmHg (Predicted) | [4] |

| pKa (Acidity Constant) | The electron-withdrawing fluorine atoms enhance acidity relative to phenol. | [5] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and ether. | [5] |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 2,4,6-Trifluorophenol. The following tables summarize the expected spectral characteristics.

¹H NMR (Proton NMR) Spectroscopy

| Proton Assignment | Typical Chemical Shift (δ) ppm | Multiplicity |

| Ar-H (C3, C5) | 6.7 - 7.0 | Triplet of triplets (tt) |

| OH | 5.0 - 6.0 (variable, broad) | Singlet (s) |

Note: The aromatic proton signal is split by coupling to both ortho and para fluorine atoms.

¹³C NMR (Carbon NMR) Spectroscopy

| Carbon Assignment | Typical Chemical Shift (δ) ppm | Notes |

| C -OH (C1) | 145 - 155 (ddd) | Carbon directly attached to the hydroxyl group. Signal is split by fluorine atoms. |

| C -F (C2, C6) | 150 - 160 (ddd) | Carbons bearing fluorine atoms. |

| C -H (C3, C5) | 100 - 110 (dt) | Carbons bearing hydrogen atoms. |

| C -F (C4) | 150 - 160 (dtt) | Carbon bearing a fluorine atom. |

Note: Carbon signals are split due to C-F coupling, resulting in complex multiplets. Quaternary carbons are typically weaker.

¹⁹F NMR (Fluorine NMR) Spectroscopy

| Fluorine Assignment | Typical Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity |

| F (C2, C6) | -110 to -130 | Doublet of doublets (dd) |

| F (C4) | -115 to -135 | Triplet of triplets (tt) |

Note: The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the molecular environment.[6]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200 - 3600 | O-H stretch (broad) | Strong |

| 1600 - 1650 | C=C aromatic ring stretch | Medium |

| 1450 - 1550 | C=C aromatic ring stretch | Strong |

| 1100 - 1300 | C-F stretch | Strong |

| 1150 - 1250 | C-O stretch | Strong |

Mass Spectrometry (MS)

| m/z Ratio | Assignment | Notes |

| 148 | [M]⁺ (Molecular Ion) | The parent peak corresponding to the molecular weight of the compound.[2][7] |

| 120 | [M - CO]⁺ | Loss of carbon monoxide is a common fragmentation for phenols. |

| 99 | [M - HF - CO]⁺ | Subsequent loss of hydrogen fluoride (B91410). |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of 2,4,6-Trifluorophenol, intended for practical application in a laboratory setting.

Synthesis Protocol: Deoxyfluorination of Phenol

While several routes exist, such as direct fluorination or halogen exchange, a modern and effective method involves the deoxyfluorination of a pre-functionalized phenol. This representative protocol is based on established deoxyfluorination principles.[1][8]

Reaction Scheme: A phenol is converted to an aryl fluoride via an ipso-substitution mechanism.

Materials and Reagents:

-

Phenol or a suitable phenol precursor

-

Deoxyfluorination reagent (e.g., PhenoFluor™, PyFluor)

-

Anhydrous base (e.g., potassium carbonate or cesium fluoride)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or Acetonitrile)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.

-

Reagent Addition: Under a positive pressure of inert gas, charge the flask with the phenol precursor (1.0 eq), the deoxyfluorination reagent (1.2 - 1.5 eq), and the anhydrous base (2.0 - 3.0 eq).

-

Solvent Addition: Add the anhydrous solvent via cannula or syringe to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

-

Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 3 to 24 hours depending on the substrate.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the solid 2,4,6-Trifluorophenol from crude reaction mixtures.

Materials and Reagents:

-

Crude 2,4,6-Trifluorophenol

-

Recrystallization solvent system (e.g., Hexane/Ethyl Acetate, Toluene, or Ethanol/Water)

-

Erlenmeyer flasks

-

Heating plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. A Hexane/Ethyl Acetate mixture is often a good starting point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., Ethyl Acetate) to dissolve the solid with gentle heating.

-

Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy (the saturation point).

-

Crystal Growth: Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the flask to cool slowly to room temperature. For optimal crystal formation, avoid disturbing the flask.

-

Complete Crystallization: Once crystal formation appears complete at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of the purified solid.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a white to off-white crystalline solid.

Analytical Characterization Protocols

NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 2,4,6-Trifluorophenol.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

Ensure the solid is fully dissolved. The sample is now ready for ¹H, ¹³C, and ¹⁹F NMR analysis.

FTIR Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Place a small amount of the solid 2,4,6-Trifluorophenol directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum according to the instrument's standard operating procedure.

Reactivity and Applications

The unique electronic properties imparted by the fluorine atoms make 2,4,6-Trifluorophenol a versatile building block.[1]

-

Acidity and Nucleophilicity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton, making it more readily deprotonated than phenol itself. The resulting phenoxide is a potent nucleophile.[5]

-

Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic substitution, although the strong directing effect of the hydroxyl and fluoro groups must be considered.

-

Applications:

-

Pharmaceuticals: The incorporation of fluorine atoms into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[5]

-

Agrochemicals: Fluorinated compounds often exhibit enhanced efficacy as pesticides and herbicides.

-

Electronic Materials: It serves as a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where fluorine substitution can improve thermal stability and charge transport properties.

-

Visualized Workflows and Pathways

General Experimental Workflow

The following diagram illustrates a typical logical workflow for the synthesis and characterization of 2,4,6-Trifluorophenol.

Enzymatic Dehalogenation Pathway

2,4,6-Trifluorophenol is a known substrate for the enzyme dehaloperoxidase (DHP), which catalyzes its oxidative dehalogenation. This pathway is critical for understanding the bioremediation of halogenated pollutants.

References

- 1. Deoxyfluorination of Phenols [organic-chemistry.org]

- 2. 2,4,6-Trifluorophenol | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trifluorophenol | 2268-17-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Buy 2,4,6-Trifluorophenol (EVT-292864) | 2268-17-9 [evitachem.com]

- 6. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4,6-Trifluorophenol [webbook.nist.gov]

- 8. dash.harvard.edu [dash.harvard.edu]

In-Depth Technical Guide to 2,4,6-Trifluorophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Trifluorophenol, a key fluorinated intermediate in organic synthesis and various research applications. This document details its chemical and physical properties, provides adaptable experimental protocols for its synthesis, purification, and analysis, and explores its utility in biochemical assays and drug development. The information is presented to support researchers and professionals in leveraging the unique characteristics of this compound in their work.

Core Properties of 2,4,6-Trifluorophenol

2,4,6-Trifluorophenol is a halogenated phenol (B47542) distinguished by the presence of three fluorine atoms on the benzene (B151609) ring. These fluorine atoms significantly influence the molecule's electronic properties, acidity, and reactivity, making it a valuable building block in the synthesis of complex molecules.

Table 1: Physicochemical Properties of 2,4,6-Trifluorophenol [1][2]

| Property | Value |

| CAS Number | 2268-17-9 |

| Molecular Formula | C₆H₃F₃O |

| Molecular Weight | 148.08 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 49-51 °C |

| Boiling Point | Not readily available |

| Purity | Typically ≥98% |

Table 2: Spectroscopic and Analytical Data Summary [1]

| Data Type | Key Features |

| ¹H NMR | Spectral data available in public databases. |

| ¹³C NMR | Spectral data available in public databases. |

| ¹⁹F NMR | Association with phenol has been investigated using ¹⁹F-NMR spectroscopy.[2] |

| Mass Spectrometry (MS) | Mass spectral data available in public databases.[1] |

| Infrared (IR) Spectroscopy | IR spectral data available in public databases. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of 2,4,6-Trifluorophenol. These protocols are based on established chemical principles and can be adapted to specific laboratory conditions.

Synthesis of 2,4,6-Trifluorophenol (Adapted from a similar synthesis)

Reaction Scheme (Hypothetical):

References

Spectroscopic Analysis of 2,4,6-Trifluorophenol: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4,6-Trifluorophenol (C₆H₃F₃O). It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Molecular Structure and Properties

-

IUPAC Name: 2,4,6-trifluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for elucidating the structure of 2,4,6-Trifluorophenol by providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2,4,6-Trifluorophenol is characterized by signals corresponding to the aromatic protons and the hydroxyl proton. Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic-H | ~6.7 - 7.0 | Triplet (t) | H-3, H-5 |

| Hydroxyl-H | Variable | Singlet (s, broad) | -OH |

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The fluorine substituents have a significant influence on the chemical shifts of the carbon atoms through C-F coupling.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| C-OH | ~155 | C-1 |

| C-F | ~150 | C-2, C-4, C-6 |

| C-H | ~105 | C-3, C-5 |

Note: Carbon signals attached to fluorine will appear as multiplets due to C-F spin-spin coupling. The values presented are approximate chemical shift ranges.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring high-resolution NMR spectra.

-

Sample Preparation:

-

Weigh approximately 5-25 mg of 2,4,6-Trifluorophenol for ¹H NMR or 50-100 mg for ¹³C NMR.[5]

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[6] The use of deuterated solvents is necessary for the spectrometer's field-frequency lock.[7]

-

Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[5][6]

-

Transfer the solution into a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]

-

Acquire the ¹H NMR spectrum. A sufficient number of scans are collected to ensure an adequate signal-to-noise ratio.

-

For ¹³C NMR, data is typically acquired with proton broadband decoupling to simplify the spectrum by removing C-H coupling and to enhance signal intensity through the Nuclear Overhauser Effect (NOE).[7]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[5]

-

Phase the spectrum and apply baseline correction.[5]

-

Calibrate the spectrum using the TMS signal as a reference.[5]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

-

Identify the chemical shifts and multiplicities of all signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 2,4,6-Trifluorophenol based on the absorption of infrared radiation.

IR Spectral Data

The IR spectrum shows characteristic absorption bands for the hydroxyl group and the fluorinated aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3600 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl group |

| ~1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic ring |

| ~1300 - 1000 | Strong | C-F Stretch | Aryl-Fluorine bond |

| ~1200 | Strong | C-O Stretch | Phenolic C-O |

Note: The NIST WebBook provides a gas-phase IR spectrum for 2,4,6-Trifluorophenol.[2] Techniques such as Attenuated Total Reflectance (ATR) or melt can also be used.[4]

Experimental Protocol for FTIR Spectroscopy (ATR Method)

-

Instrument Preparation:

-

Sample Analysis:

-

Place a small amount of solid 2,4,6-Trifluorophenol directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software automatically performs a background subtraction.

-

Identify the wavenumbers of the major absorption peaks and correlate them to specific functional groups and vibrational modes.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of 2,4,6-Trifluorophenol, confirming its elemental composition.

Mass Spectral Data (Electron Ionization)

Electron Ionization (EI) is a common technique used for mass spectrometry. The NIST Mass Spectrometry Data Center provides EI data for this compound.[1]

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 148 | 100 | [M]⁺ (Molecular Ion) |

| 120 | ~20 | [M-CO]⁺ |

| 92 | ~15 | [M-CO-CO]⁺ or [C₅H₂F₂]⁺ |

| 69 | ~10 | [CF₃]⁺ |

Note: The molecular ion peak at m/z 148 is the most abundant fragment (base peak).[1]

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like 2,4,6-Trifluorophenol.

-

Sample Preparation:

-

Prepare a dilute solution of 2,4,6-Trifluorophenol in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

For trace analysis, derivatization may be employed, for instance, by reacting the phenol (B47542) with acetic anhydride (B1165640) to form a more volatile ester.[8]

-

-

GC Separation:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC injection port, which is maintained at a high temperature (e.g., 250-280°C) to vaporize the sample.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m column with a 0.25 mm internal diameter).

-

The column oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a higher final temperature (e.g., 250°C) to separate components based on their boiling points and interactions with the column's stationary phase.[9]

-

-

MS Analysis:

-

As components elute from the GC column, they enter the ion source of the mass spectrometer.

-

In the ion source (for EI), molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum for the eluting component.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as 2,4,6-Trifluorophenol.

Caption: Workflow for Spectroscopic Analysis of 2,4,6-Trifluorophenol.

References

- 1. 2,4,6-Trifluorophenol [webbook.nist.gov]

- 2. 2,4,6-Trifluorophenol [webbook.nist.gov]

- 3. 2,4,6-Trifluorophenol [webbook.nist.gov]

- 4. 2,4,6-Trifluorophenol | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. s4science.at [s4science.at]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2,4,6-Trifluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for the preparation of 2,4,6-trifluorophenol, a key intermediate in the pharmaceutical, agrochemical, and materials science industries. The unique electronic properties imparted by the fluorine atoms make this compound a valuable building block in the synthesis of complex molecules. This document outlines two principal and industrially relevant synthesis routes: the halogen exchange of 2,4,6-trichlorophenol (B30397) and the diazotization of 2,4,6-trifluoroaniline (B1293507).

Synthesis via Halogen Exchange of 2,4,6-Trichlorophenol

This pathway involves the initial synthesis of 2,4,6-trichlorophenol from phenol (B47542), followed by a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine. This method is advantageous due to the relatively low cost of the starting materials.

Step 1: Synthesis of 2,4,6-Trichlorophenol

The synthesis of 2,4,6-trichlorophenol is achieved through the direct chlorination of phenol. A patented method describes a high-yield process using a catalyst to improve selectivity and product purity.

Experimental Protocol:

A trichlorophenol crude product is produced by chlorinating phenol as a raw material using mercaptoethylamine as a catalyst. The crude product is then purified by crystallization. The use of mercaptoethylamine as a catalyst helps to direct the chlorination to the 2, 4, and 6 positions, reducing the formation of other isomers such as 2,3,6-trichlorophenol (B165527) and 2,4,5-trichlorophenol.[1]

The reaction is carried out by maintaining a negative pressure (≤ -0.09MPa) in the chlorination kettle and adding phenol and the catalyst. Chlorine gas is then introduced at a controlled rate (20-40 L/h) while slowly heating the mixture to 50-80°C. After the reaction is complete, the crude product is purified by sweating crystallization, with the crystallization rate controlled at 0.5 to 1.5°C/h and a final temperature of 69°C. This process can yield 2,4,6-trichlorophenol with a purity of over 99.3% and a total yield of above 96%.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Phenol | [1] |

| Catalyst | Mercaptoethylamine | [1] |

| Catalyst Loading | 0.1 - 1% of phenol mass | [1] |

| Chlorinating Agent | Chlorine gas | [1] |

| Reaction Temperature | 50 - 80°C | [1] |

| Final Product Purity | > 99.3% | [1] |

| Overall Yield | > 96% | [1] |

Experimental Workflow:

Step 2: Halogen Exchange to 2,4,6-Trifluorophenol

The halogen exchange reaction involves the substitution of chlorine atoms in 2,4,6-trichlorophenol with fluorine atoms, typically using an alkali metal fluoride (B91410) such as potassium fluoride (KF). This reaction is generally carried out in a high-boiling polar aprotic solvent.

Experimental Protocol (General Procedure):

A general procedure for halogen exchange on an aromatic ring involves heating the chlorinated precursor with a source of fluoride ions. For the synthesis of 2,4,6-trifluorophenol, 2,4,6-trichlorophenol is reacted with an excess of potassium fluoride in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The use of a phase-transfer catalyst can enhance the reaction rate. After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by distillation or chromatography.

Quantitative Data:

| Parameter | General Value |

| Fluorinating Agent | Potassium Fluoride (KF) |

| Solvent | NMP, DMSO, or similar |

| Temperature | 150 - 250°C |

| Catalyst (optional) | Phase-transfer catalyst |

| Expected Yield | Moderate to High |

Logical Relationship Diagram:

Synthesis via Diazotization of 2,4,6-Trifluoroaniline

This pathway involves the synthesis of the precursor 2,4,6-trifluoroaniline, followed by its diazotization and subsequent hydrolysis to yield 2,4,6-trifluorophenol.

Step 1: Synthesis of 2,4,6-Trifluoroaniline

The synthesis of 2,4,6-trifluoroaniline can be achieved from 1,3,5-trifluorobenzene. A common method involves the nitration of the starting material followed by reduction of the nitro group.

Experimental Protocol (General Procedure):

-

Nitration: 1,3,5-Trifluorobenzene is nitrated using a mixture of nitric acid and sulfuric acid to yield 1,3,5-trifluoro-2-nitrobenzene (B1293902).

-

Reduction: The resulting 1,3,5-trifluoro-2-nitrobenzene is then reduced to 2,4,6-trifluoroaniline. This reduction can be carried out using various methods, such as catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or with a metal in an acidic medium (e.g., Sn/HCl).

Quantitative Data:

Specific quantitative data for the synthesis of 2,4,6-trifluoroaniline was not found in the provided search results. However, nitration and nitro group reduction are generally high-yielding reactions.

Step 2: Diazotization and Hydrolysis of 2,4,6-Trifluoroaniline

This step involves the conversion of the amino group of 2,4,6-trifluoroaniline into a diazonium salt, which is then hydrolyzed to the corresponding phenol. A patented method for a similar transformation of 3,4,5-trifluoroaniline (B67923) to 3,4,5-trifluorophenol (B1223441) provides a reliable protocol.

Experimental Protocol:

In a diazotization vessel, 98% sulfuric acid is heated to 45-50°C, and 2,4,6-trifluoroaniline is added. The mixture is then heated to 65°C and held for 30 minutes before being cooled to -5°C. A solution of sodium nitrite (B80452) in water is then added dropwise, maintaining the temperature between -5 and 0°C. After the addition is complete, the reaction is kept at <10°C for 20 minutes.

For the hydrolysis step, a mixture of concentrated sulfuric acid and copper sulfate (B86663) is heated to 100-150°C in a hydrolysis vessel. The previously prepared diazonium salt solution is then added dropwise, and the distillate is collected. This process is expected to yield 2,4,6-trifluorophenol.

Quantitative Data (based on a similar synthesis):

| Parameter | Value | Reference (for analogous reaction) |

| Starting Material | 2,4,6-Trifluoroaniline | |

| Diazotizing Agent | Sodium Nitrite in Sulfuric Acid | |

| Diazotization Temperature | -5 to 0°C | |

| Hydrolysis Catalyst | Copper Sulfate in Sulfuric Acid | |

| Hydrolysis Temperature | 100 - 150°C | |

| Expected Yield | ~94% (based on 3,4,5-trifluoroaniline conversion) |

Experimental Workflow:

Conclusion

Both the halogen exchange and the diazotization routes represent viable and effective methods for the synthesis of 2,4,6-trifluorophenol. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, required purity of the final product, and the scale of the synthesis. The halogen exchange route may be more economical for large-scale production due to the low cost of phenol. The diazotization route offers a potentially high-yielding alternative, particularly if the precursor aniline is readily available. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide to 2,4,6-Trifluorophenol: Structure, Nomenclature, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trifluorophenol, a key fluorinated building block in organic synthesis and drug discovery. This document details its structure, IUPAC nomenclature, physicochemical properties, and outlines generalized experimental protocols for its synthesis and characterization.

Chemical Structure and IUPAC Nomenclature

2,4,6-Trifluorophenol is an aromatic organic compound featuring a phenol (B47542) ring substituted with three fluorine atoms at the 2, 4, and 6 positions. The IUPAC name for this compound is 2,4,6-trifluorophenol .[1]

Caption: 2D structure of 2,4,6-Trifluorophenol.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 2,4,6-trifluorophenol is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃F₃O | [1] |

| Molecular Weight | 148.08 g/mol | [1] |

| CAS Number | 2268-17-9 | [2] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 49-51 °C | [2] |

| Purity | Typically >97.0% | |

| IUPAC Name | 2,4,6-trifluorophenol | [1] |

| InChI | InChI=1S/C6H3F3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | [1] |

| InChIKey | QQFWMPUXPLBWTG-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=C(C(=C1F)O)F)F | [1] |

Experimental Protocols

Synthesis of 2,4,6-Trifluorophenol (Generalized Method)

A detailed, publicly available experimental protocol for the synthesis of 2,4,6-trifluorophenol is not readily found in the reviewed scientific literature. However, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as 2,3,5,6-tetrafluorophenol (B1216870).[3] The general approach involves the lithiation of a polyfluorinated benzene (B151609) precursor followed by reaction with an oxygen source.

Caption: Proposed synthetic workflow for 2,4,6-Trifluorophenol.

Disclaimer: This is a generalized protocol and requires optimization of reaction conditions, including temperature, reaction time, and stoichiometry. Appropriate safety precautions must be taken when working with organolithium reagents and other hazardous chemicals.

Characterization Protocols

-

¹H NMR and ¹⁹F NMR: The association of phenol and 2,4,6-trifluorophenol has been investigated using ¹H and ¹⁹F NMR spectroscopy.[2]

-

Experimental Conditions (General):

-

Instrument: A standard NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO).

-

Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

-

Reference: Tetramethylsilane (TMS) for ¹H NMR.

-

-

Technique: Fourier Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation:

-

Melt: A thin film of the molten sample can be prepared between two infrared-transparent windows (e.g., KBr or NaCl).

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹).

-

Technique: Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction: Gas chromatography (GC) is often coupled with MS for separation and analysis.

-

Ionization Energy: Typically 70 eV.

-

Data Analysis: The resulting mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

Applications in Research and Development

2,4,6-Trifluorophenol serves as a versatile intermediate in various fields:

-

Organic Synthesis: It is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The fluorine atoms can significantly influence the biological activity and physicochemical properties of the final products.

-

Biochemical Research: It has been used as a substrate for enzymes like dehaloperoxidase, aiding in the study of enzymatic mechanisms.[4]

-

Materials Science: The trifluorophenol moiety can be incorporated into polymers and other materials to modify their properties.

Safety and Handling

2,4,6-Trifluorophenol is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Hazards and Safe Handling of 2,4,6-Trifluorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the hazards associated with 2,4,6-Trifluorophenol (CAS No. 2268-17-9) and detailed guidelines for its safe handling, storage, and emergency response. The information is intended to support a robust safety culture in research and development environments.

Chemical and Physical Properties

2,4,6-Trifluorophenol is a halogen-substituted phenol (B47542) that typically appears as a moist white or light yellow, hygroscopic crystalline solid.[1][2] It is recognized for its utility as a key intermediate in the synthesis of specialized organic molecules, including electronic materials for OLED technology and pharmaceutical intermediates.[2]

Table 1: Physical and Chemical Properties of 2,4,6-Trifluorophenol

| Property | Value | Source(s) |

| CAS Number | 2268-17-9 | [3] |

| Molecular Formula | C₆H₃F₃O | [4][5] |

| Molecular Weight | 148.08 g/mol | [2][4] |

| Appearance | White to light yellow crystalline solid/powder | [1][2] |

| Melting Point | 49-51 °C | [2][6] |

| Purity | ≥98% | [1] |

| Vapor Pressure | Not Available | [1] |

| Specific Gravity | Not Available | [1] |

| Solubility | Does not mix with water | [1] |

| Autoignition Temp. | Not Available | [1] |

| Flash Point | Not Available | [7] |

Hazard Identification and Classification

2,4,6-Trifluorophenol is classified as a hazardous substance.[1] It is harmful through multiple routes of exposure and can cause significant irritation. Chronic exposure may lead to cumulative health effects.[1]

Table 2: GHS Hazard Classification for 2,4,6-Trifluorophenol

| Hazard Class | Category | Hazard Statement | GHS Code | Source(s) |

| Acute Toxicity, Oral | 4 | Harmful if swallowed | H302 | [3][4][8] |

| Acute Toxicity, Dermal | 4 | Harmful in contact with skin | H312 | [3][4][8] |

| Acute Toxicity, Inhalation | 4 | Harmful if inhaled | H332 | [3][4][8] |

| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 | [3][4][8] |

| Serious Eye Damage/Irritation | 2 / 2A | Causes serious eye irritation | H319 | [3][4][8] |

| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation | H335 | [3][4][8] |

| Flammable solids | 2 | Flammable solid | H228 | [7][9] |

Summary of Health Effects:

-

Acute: Harmful if ingested, inhaled, or absorbed through the skin.[1][4] Ingestion of less than 150 grams may be fatal or cause serious health damage.[1] It causes irritation to the skin, eyes, and respiratory system.[4] Skin contact can lead to inflammation, and the material may exacerbate pre-existing dermatitis.[1] Eye contact can cause irritation and damage.[1] Inhalation may be harmful and can trigger respiratory irritation, potentially leading to further lung damage.[1]

-

Chronic: Long-term exposure to this respiratory irritant may result in airway diseases.[1] There is limited evidence suggesting that repeated or long-term occupational exposure could produce cumulative health effects.[1]

Experimental Protocols for Safety Assessment

While specific, detailed experimental protocols for 2,4,6-Trifluorophenol are not provided in standard safety data sheets, the GHS classifications are determined by standardized methodologies. The general principles for these tests are outlined by organizations like the OECD (Organisation for Economic Co-operation and Development).

-

Acute Oral, Dermal, and Inhalation Toxicity (OECD Test Guidelines 420, 402, 403): These studies involve administering the substance to laboratory animals (typically rats) via the specified route of exposure. The primary endpoint is the LD50 (oral/dermal) or LC50 (inhalation), which is the dose or concentration that is lethal to 50% of the test population. Observations of toxic effects and post-mortem examinations are also conducted.

-

Skin and Eye Irritation/Corrosion (OECD Test Guidelines 404, 405): These protocols typically involve applying the substance to the skin or into the eye of a test animal (historically rabbits). The site is then observed for signs of irritation, such as redness, swelling, and other damage over a set period. In vitro methods are increasingly used as alternatives.

-

Flammability of Solids (UN Test N.1): The test for flammable solids determines if a substance can be easily ignited by brief contact with an ignition source and if the flame propagates. A powder train of the substance is ignited, and the rate of burning is measured.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Safe Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a laboratory fume hood, to keep airborne concentrations as low as possible.[1][10] Ensure emergency exits and risk-elimination areas are established.[8]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly with soap and water after handling.[1] Contaminated work clothes should be laundered separately before reuse.[1]

-

General Practices: Avoid all personal contact, including inhalation of dust and vapors.[1] Avoid the formation of dust and aerosols.[4] Keep containers securely sealed when not in use.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[4][8] Keep containers tightly closed.[7] Store locked up.[8] A recommended storage temperature is under an inert atmosphere at 2-8°C.

-

Incompatibilities: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches) and strong bases.[1][7]

Caption: Relationship between hazards of 2,4,6-Trifluorophenol and corresponding safety precautions.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling 2,4,6-Trifluorophenol.[4]

-

Eye/Face Protection: Wear chemical safety goggles.[1] Contact lenses should not be worn as they can absorb and concentrate irritants.[1]

-

Skin Protection: Wear protective gloves (e.g., tested to EN 374 or US F739 standards) and protective clothing to prevent skin contact.[1][4] Dispose of contaminated gloves properly after use.[4]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH (US) or CEN (EU) approved respirator. For dusts, a P95 (US) or P1 (EU) particle respirator may be sufficient for nuisance exposures, while higher-level protection may require OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[4]

First Aid Measures

Immediate first aid is crucial in the event of exposure. Always seek medical attention after providing first aid and show the Safety Data Sheet (SDS) to the attending physician.[4]

-

Inhalation: Remove the individual from the contaminated area to fresh air.[1] If the person is not breathing, provide artificial respiration.[4] Keep the patient warm and rested.[1]

-

Skin Contact: Immediately remove all contaminated clothing and footwear.[1] Wash the affected skin area with soap and plenty of running water.[1][4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if it can be done safely.[4]

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4]

Fire and Explosion Hazards

2,4,6-Trifluorophenol is a flammable solid that can burn fiercely and may form explosive mixtures with air, especially as a dust cloud.[1] Containers may explode upon heating.[1]

-

Suitable Extinguishing Media:

-

Fire-Fighting Procedures: Alert emergency responders.[1] Wear self-contained breathing apparatus (SCBA) and full protective gloves.[1] Fight the fire from a safe distance.[1] Use water spray to cool adjacent areas and fire-exposed containers.[1]

-

Hazardous Combustion Products: Decomposition during a fire may produce irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (B91410) (HF).[1][7]

Accidental Release Measures

Prompt and appropriate action is required to control spills and prevent exposure or environmental contamination.

-

Personal Precautions: Evacuate personnel from the area and move upwind.[1] Do not touch or walk through the spilled material.[1] Avoid breathing dust.[4] Ensure adequate ventilation.[4]

-

Environmental Precautions: Prevent the spillage from entering drains, sewers, or watercourses.[1][4]

-

Cleanup Procedures:

-

Minor Spills: Remove all ignition sources.[1] Use a clean, non-sparking shovel to place the material into a clean, dry, labeled container and cover it loosely.[1]

-

Major Spills: In addition to the above, contain the spill by covering it with sand, earth, or vermiculite.[1] Use only spark-proof tools and explosion-proof equipment.[1] After collection, wash the area and dike the runoff for later disposal.[1]

-

-

Disposal: Dispose of the waste material and contaminated items through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][8]

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,4,6-Trifluorophenol | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.cn [capotchem.cn]

- 5. 2,4,6-Trifluorophenol [webbook.nist.gov]

- 6. 2,4,6-Trifluorophenol | 2268-17-9 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. 2,3,6-Trifluorophenol | C6H3F3O | CID 517988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. monash.edu [monash.edu]

An In-depth Technical Guide to the Physicochemical Analysis of 2,4,6-Trifluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the melting and boiling points of 2,4,6-Trifluorophenol, a key intermediate in various chemical syntheses. This document outlines the theoretical basis for its physicochemical properties, detailed experimental protocols for their determination, and a summary of relevant data.

Core Physicochemical Data

| Property | Value |

| Melting Point | 49-51 °C[1][2] |

| Boiling Point | Not specified in literature |

| Molecular Formula | C₆H₃F₃O[1][3][4] |

| Molecular Weight | 148.08 g/mol [1][3] |

| Appearance | White to light yellow crystal powder[1] |

Analysis of Physicochemical Properties

Melting Point: The observed melting point of 49-51 °C is a characteristic physical property of 2,4,6-Trifluorophenol.[1][2] The presence of a hydroxyl group allows for intermolecular hydrogen bonding, which typically results in higher melting points compared to non-hydroxylated aromatic compounds of similar molecular weight. The three fluorine atoms, being highly electronegative, influence the electron distribution within the benzene (B151609) ring and contribute to the overall polarity of the molecule, further affecting the crystal lattice energy and, consequently, the melting point.

Boiling Point: While a specific boiling point is not documented in the provided search results, an estimation of its behavior can be made. Phenols generally exhibit higher boiling points than other hydrocarbons of comparable molecular mass due to intermolecular hydrogen bonding. The boiling point of phenols tends to increase with the number of carbon atoms. In the case of 2,4,6-Trifluorophenol, the presence of the polar C-F bonds and the hydroxyl group would lead to significant dipole-dipole interactions and hydrogen bonding, suggesting a relatively high boiling point. For comparison, the related compound 2,4,6-trichlorophenol (B30397) has a boiling point of 246 °C. Given that fluorine is more electronegative but has a smaller atomic radius than chlorine, the boiling point of 2,4,6-Trifluorophenol is expected to be lower than that of its chlorinated analog, but still substantially above that of unsubstituted phenol (B47542) (181.7 °C).

Experimental Protocols

The determination of melting and boiling points is fundamental to the characterization of a pure chemical substance. The following are detailed methodologies for these key experiments.

Melting Point Determination

The capillary method is a common and accurate technique for determining the melting point of a solid compound.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device)

-

Capillary tubes (sealed at one end)

-

Sample of 2,4,6-Trifluorophenol (finely powdered)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of 2,4,6-Trifluorophenol is placed on a clean, dry surface and crushed into a fine powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Boiling Point Determination

For determining the boiling point of a liquid, the distillation method or the micro boiling point method can be employed. As 2,4,6-Trifluorophenol is a solid at room temperature, it would first need to be melted.

Apparatus (Micro Boiling Point Method):

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of 2,4,6-Trifluorophenol is placed in the small test tube and gently heated until it melts.

-

Capillary Inversion: A capillary tube, with its sealed end upwards, is placed into the molten liquid in the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: The assembly is immersed in a heating bath. The temperature is gradually increased.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the atmospheric pressure.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the characterization of the melting and boiling points of a chemical substance like 2,4,6-Trifluorophenol.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition Products of 2,4,6-Trifluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorophenol is a halogenated aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] A thorough understanding of its thermal stability and decomposition behavior is crucial for ensuring safe handling, predicting reaction pathways at elevated temperatures, and assessing potential environmental and health impacts from its thermal degradation. This technical guide provides an overview of the expected thermal properties of 2,4,6-Trifluorophenol and the methodologies to determine them.

Physicochemical Properties

A summary of the known physical and chemical properties of 2,4,6-Trifluorophenol is presented in Table 1.

Table 1: Physicochemical Properties of 2,4,6-Trifluorophenol

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₃O | [1][2] |

| Molecular Weight | 148.08 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 49-51 °C | [4] |

| Boiling Point | Not explicitly stated, decomposition may occur | |

| CAS Number | 2268-17-9 | [1][2] |

Thermal Stability Analysis

The thermal stability of a compound is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific TGA and DSC data for 2,4,6-Trifluorophenol are not available in the reviewed literature, this section outlines the expected behavior based on related compounds and provides standardized experimental protocols.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of residual char.

Expected TGA Profile:

Based on the structure of 2,4,6-Trifluorophenol, a multi-step decomposition process is possible, particularly in an inert atmosphere. The initial mass loss would likely involve the cleavage of the C-F and C-O bonds, followed by the breakdown of the aromatic ring at higher temperatures. In an oxidative atmosphere (air), combustion would lead to a more complete mass loss at lower temperatures.

Table 2: Hypothetical TGA Data for 2,4,6-Trifluorophenol

| Atmosphere | Onset of Decomposition (T_onset) (°C) | Peak Decomposition Temperature (T_peak) (°C) | Mass Loss (%) |

| Inert (Nitrogen) | Data not available | Data not available | Data not available |

| Oxidative (Air) | Data not available | Data not available | Data not available |

Note: This table is a template for expected data. Actual values need to be determined experimentally.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, boiling points, and the enthalpy changes associated with phase transitions and decomposition.

Expected DSC Profile:

The DSC thermogram of 2,4,6-Trifluorophenol would show an endothermic peak corresponding to its melting point around 49-51 °C.[4] At higher temperatures, exothermic peaks would indicate decomposition, with the peak shape and area providing information about the energy released during the process.

Table 3: Expected DSC Data for 2,4,6-Trifluorophenol

| Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | ~49 | ~50-51 | Data not available |

| Decomposition (Inert) | Data not available | Data not available | Data not available |

| Decomposition (Oxidative) | Data not available | Data not available | Data not available |

Note: This table is a template for expected data. Actual values need to be determined experimentally.

Decomposition Products

The decomposition products of 2,4,6-Trifluorophenol are expected to vary significantly depending on the atmosphere (inert or oxidative) and the temperature. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the primary technique for identifying these products.

Pyrolysis in an Inert Atmosphere

Under inert conditions, the thermal decomposition is likely to proceed through radical mechanisms. Based on studies of substituted phenols, potential decomposition pathways could involve:[5]

-

C-F bond cleavage: Leading to the formation of fluorinated radicals and eventually hydrogen fluoride (B91410) (HF) through hydrogen abstraction.

-

C-O bond cleavage: Resulting in the formation of a trifluorophenyl radical.

-

Ring-opening and rearrangement: The aromatic ring may break down to form smaller, unsaturated hydrocarbons and fluorinated fragments.[5]

Expected Products: Hydrogen fluoride, various fluorinated aromatic and aliphatic compounds, and potentially polycyclic aromatic hydrocarbons (PAHs) at higher temperatures.

Combustion in an Oxidative Atmosphere

In the presence of oxygen, 2,4,6-Trifluorophenol will undergo combustion. Complete combustion would yield carbon dioxide (CO₂), water (H₂O), and hydrogen fluoride (HF). However, incomplete combustion is more likely and can produce a range of hazardous products.

Expected Products of Incomplete Combustion: Carbon monoxide (CO), carbon dioxide (CO₂), water (H₂O), hydrogen fluoride (HF), carbonyl fluoride (COF₂), and various partially oxidized fluorinated and non-fluorinated organic compounds.

Table 4: Potential Decomposition Products of 2,4,6-Trifluorophenol

| Analytical Technique | Atmosphere | Potential Products |

| Py-GC-MS | Inert (e.g., N₂, Ar) | Hydrogen fluoride, fluorobenzenes, difluorophenols, tetrafluorodibenzofurans, and other fluorinated aromatic and aliphatic fragments. |

| Combustion Analysis | Oxidative (Air, O₂) | Carbon monoxide, carbon dioxide, water, hydrogen fluoride, carbonyl fluoride, and other products of incomplete combustion. |

Note: The identification and quantification of these products require experimental investigation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are general protocols and should be adapted based on the specific instrumentation and safety requirements.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 2,4,6-Trifluorophenol into a suitable TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with the desired gas (high purity nitrogen for inert atmosphere, or dry air for oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a final temperature (e.g., 800-1000 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 2,4,6-Trifluorophenol into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a starting temperature below the melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a temperature above the expected decomposition range (e.g., 400 °C).

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point, onset of decomposition, and the enthalpy changes for these transitions by integrating the peak areas.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-0.5 mg) of 2,4,6-Trifluorophenol into a pyrolysis tube or onto a filament.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature (a range of temperatures, e.g., 400 °C, 600 °C, 800 °C, should be investigated to observe the evolution of products).

-

Pyrolyze the sample in an inert atmosphere (e.g., helium).

-

-

GC-MS Conditions:

-

GC Column: A suitable capillary column for separating a wide range of organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Oven Temperature Program: A program that allows for the separation of both volatile and semi-volatile products (e.g., start at 40 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, hold for 10 minutes).

-

MS Detection: Scan a mass range appropriate for the expected fragments (e.g., m/z 35-550).

-

-

Data Analysis: Identify the eluting compounds by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards if available.

Visualizations

The following diagrams illustrate the general workflow for thermal analysis and a hypothetical decomposition pathway for 2,4,6-Trifluorophenol.

Caption: General experimental workflow for the thermal analysis of 2,4,6-Trifluorophenol.

Caption: Hypothetical decomposition pathways of 2,4,6-Trifluorophenol.

Conclusion

While specific experimental data on the thermal stability and decomposition products of 2,4,6-Trifluorophenol are currently limited in publicly accessible literature, this guide provides a framework for its characterization based on the behavior of analogous compounds. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a starting point for researchers to determine the precise thermal properties of this compound. Given its fluorinated nature, careful consideration must be given to the potential for the formation of hazardous and corrosive decomposition products, such as hydrogen fluoride, especially under oxidative conditions. Further research is essential to fully elucidate the thermal decomposition pathways and to establish a comprehensive safety profile for 2,4,6-Trifluorophenol.

References

Methodological & Application

Application Notes and Protocols for 2,4,6-Trifluorophenol in Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2,4,6-trifluorophenol as a versatile reagent in advanced organic synthesis. Due to its unique electronic properties stemming from the trifluorinated aromatic ring, this compound serves as a valuable building block in peptide synthesis, the formation of specialized aryl ethers, and in the development of novel materials for organic electronics.

Activating Agent for Amide Bond Formation in Solid-Phase Peptide Synthesis (SPPS)

The electron-withdrawing nature of the three fluorine atoms on the phenyl ring of 2,4,6-trifluorophenol makes its corresponding esters highly reactive acylating agents. This property is particularly advantageous for solid-phase peptide synthesis (SPPS), where efficient and rapid amide bond formation is crucial. The use of 2,4,6-trifluorophenyl (TFP) esters of N-Fmoc protected amino acids offers a reliable method for peptide coupling, minimizing racemization and side reactions.

Data Presentation: Comparison of Activating Agents

| Activating Agent | Typical Coupling Time | Coupling Efficiency | Cost | Stability of Activated Ester |

| Pentafluorophenyl (PFP) Ester | 30-60 min | >99% | High | High |

| 2,4,6-Trifluorophenyl (TFP) Ester | 45-75 min | >98% | Moderate | High |

| HOBt/HBTU | 15-45 min | >99% | Moderate | Generated in situ |

| DCC/DIC | 1-4 hours | Variable | Low | Generated in situ |

Experimental Protocols

Protocol 1.1: Synthesis of Fmoc-L-Alanine-2,4,6-Trifluorophenyl Ester

This protocol describes the preparation of the activated TFP ester of Fmoc-L-Alanine using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.

Materials:

-

Fmoc-L-Alanine

-

2,4,6-Trifluorophenol

-

Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (B1210297) (EtOAc)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve Fmoc-L-Alanine (1.0 eq) and 2,4,6-trifluorophenol (1.1 eq) in a minimal amount of anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled solution over 15 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of cold DCM.

-

Combine the filtrates and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to yield the pure Fmoc-L-Alanine-2,4,6-trifluorophenyl ester.

Expected Yield: 85-95%

Protocol 1.2: Solid-Phase Peptide Synthesis using Fmoc-L-Alanine-2,4,6-Trifluorophenyl Ester

This protocol outlines a standard manual SPPS coupling step on a rink amide resin.

Materials:

-

Fmoc-protected rink amide resin

-

20% Piperidine (B6355638) in dimethylformamide (DMF)

-

Fmoc-L-Alanine-2,4,6-trifluorophenyl ester

-

DMF

-

DCM

Procedure:

-

Resin Swelling: Swell the Fmoc-protected rink amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20 minutes. Drain the solution and repeat the piperidine treatment for another 5 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and dibenzofulvene-piperidine adduct.

-

Coupling: Dissolve Fmoc-L-Alanine-2,4,6-trifluorophenyl ester (3.0 eq relative to resin loading) in DMF and add it to the deprotected resin. Agitate the mixture for 60 minutes.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.

-

Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

The resin is now ready for the next deprotection and coupling cycle.

SPPS cycle using Fmoc-amino acid-TFP esters.

Synthesis of Aryl Ethers via Nucleophilic Substitution

2,4,6-Trifluorophenol can be utilized as a nucleophile in classic etherification reactions such as the Mitsunobu and Ullmann reactions to synthesize specialized aryl ethers. The resulting trifluorophenyl ethers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

Data Presentation: Comparison of Etherification Methods

| Reaction | Reagents | Temperature | Typical Yield | Scope |

| Mitsunobu Reaction | PPh₃, DIAD/DEAD | 0 °C to RT | 60-90% | Primary and secondary alcohols |

| Ullmann Condensation | Cu(I) catalyst, Base | 100-150 °C | 50-85% | Aryl halides |

Experimental Protocols

Protocol 2.1: Mitsunobu Reaction for the Synthesis of Benzyl (B1604629) 2,4,6-Trifluorophenyl Ether

This protocol describes a general procedure for the etherification of 2,4,6-trifluorophenol with a primary alcohol.

Materials:

-

2,4,6-Trifluorophenol

-

Benzyl alcohol

-

Triphenylphosphine (B44618) (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 2,4,6-trifluorophenol (1.0 eq), benzyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, add DIAD (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired benzyl 2,4,6-trifluorophenyl ether.

Expected Yield: 70-85%

Protocol 2.2: Ullmann Condensation for the Synthesis of 2,4,6-Trifluorophenyl Phenyl Ether

This protocol outlines a copper-catalyzed cross-coupling of 2,4,6-trifluorophenol with an aryl halide.

Materials:

-

2,4,6-Trifluorophenol

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

In a flame-dried Schlenk tube, combine 2,4,6-trifluorophenol (1.2 eq), iodobenzene (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

Cool the reaction to room temperature and dilute with toluene.

-

Filter the mixture through a pad of Celite, washing with toluene.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Yield: 60-75%

Pathways to Aryl Ethers from 2,4,6-Trifluorophenol.

Precursor for Triazine-Based OLED Host Materials

The incorporation of fluorinated moieties into organic light-emitting diode (OLED) materials can enhance their thermal stability, charge transport properties, and device efficiency.[1] 2,4,6-Trifluorophenol can be used as a precursor for the synthesis of triazine-based host materials, which are known for their excellent electron-transporting capabilities.

Data Presentation: Properties of a Hypothetical Triazine Host Material

| Property | Value |

| Compound Name | 2,4,6-Tris(2,4,6-trifluorophenoxy)-1,3,5-triazine |

| Molecular Formula | C₂₁F₉N₃O₃ |

| Molecular Weight | 561.22 g/mol |

| Predicted HOMO | -6.5 eV |

| Predicted LUMO | -2.8 eV |

| Predicted Triplet Energy (T₁) | > 2.8 eV |

Experimental Protocol

Protocol 3.1: Synthesis of 2,4,6-Tris(2,4,6-trifluorophenoxy)-1,3,5-triazine

This protocol describes the synthesis of a triazine-based host material via nucleophilic substitution of cyanuric chloride.

Materials:

-

Cyanuric chloride

-

2,4,6-Trifluorophenol

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetone (B3395972)

-

Anhydrous toluene

Procedure:

-

Dissolve cyanuric chloride (1.0 eq) in anhydrous acetone in a three-necked flask equipped with a condenser and a dropping funnel.

-

In a separate flask, prepare a solution of 2,4,6-trifluorophenol (3.3 eq) and potassium carbonate (3.5 eq) in anhydrous acetone.

-

Add the solution of the phenoxide to the cyanuric chloride solution dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in toluene and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify the product by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by sublimation to yield the pure triazine derivative.

Expected Yield: 75-90%

Synthesis of a triazine-based OLED host material.

References

Application Notes and Protocols: 2,4,6-Trifluorophenol as a Key Intermediate for Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorophenol is a crucial building block in medicinal chemistry, primarily utilized for the synthesis of advanced pharmaceutical intermediates. The strategic incorporation of fluorine atoms into drug molecules can significantly enhance their pharmacological properties.[1][2] Fluorination can lead to improved metabolic stability, increased lipophilicity, and greater binding affinity to target proteins, ultimately resulting in more potent and effective therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of 2,4,6-Trifluorophenol in the synthesis of pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

2,4,6-Trifluorophenol serves as a versatile precursor for a variety of chemical transformations, enabling the synthesis of complex, fluorinated molecules.[3] Its primary applications in pharmaceutical development include:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms activates the aromatic ring, facilitating nucleophilic substitution reactions at the positions ortho and para to the hydroxyl group. This allows for the introduction of various functional groups.

-

Ether Synthesis: The phenolic hydroxyl group can be readily converted into an ether linkage through reactions such as the Williamson ether synthesis. This is a common strategy for linking the fluorinated phenyl moiety to other parts of a drug molecule.

-

Esterification: The hydroxyl group can be esterified to produce fluorinated phenyl esters, which can act as prodrugs or key intermediates in further synthetic steps.

The unique electronic properties imparted by the fluorine atoms make 2,4,6-Trifluorophenol a valuable starting material for creating specialized organic molecules with potential therapeutic applications.[3]

Data Presentation: Representative Reaction Yields

The following table summarizes representative yields for a key reaction involving a fluorinated phenol, the Williamson ether synthesis. While specific yields for 2,4,6-Trifluorophenol can vary depending on the specific substrates and reaction conditions, this data, based on reactions with similar fluorinated phenols, provides a general expectation for researchers.

| Entry | Fluorinated Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,3,5,6-Tetrafluorophenol | Ethyl Bromide | K₂CO₃ | DMF | 70 | 4 | ~85 |

| 2 | Pentafluorophenol | Benzyl Bromide | NaH | Acetonitrile | 60 | 3 | ~90 |

| 3 | 2,4,6-Trifluorophenol (Representative) | Methyl Iodide | K₂CO₃ | Acetone (B3395972) | Reflux | 6 | 80-95 |

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis using 2,4,6-Trifluorophenol

This protocol describes a general method for the synthesis of an ether from 2,4,6-Trifluorophenol and an alkyl halide.

Materials:

-

2,4,6-Trifluorophenol

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-